molecular formula C16H17N3O3 B13103272 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide CAS No. 919108-60-4

2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide

Cat. No.: B13103272
CAS No.: 919108-60-4
M. Wt: 299.32 g/mol
InChI Key: FYMRIJBUGZHXRP-UHFFFAOYSA-N
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Description

2-Ethyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a furan ring, an indazole core, and a carboxamide group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the furan ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further research or application.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-Ethyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-N-(furan-2-ylmethyl)aniline: A structurally similar compound with a furan ring and aniline group.

    2-Ethyl-N-(furan-2-ylmethyl)butan-1-amine: Another related compound with a furan ring and butan-1-amine group.

Uniqueness

2-Ethyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide is unique due to its combination of a furan ring, an indazole core, and a carboxamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

919108-60-4

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-ethyl-N-(furan-2-ylmethyl)-3-methoxyindazole-6-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-3-19-16(21-2)13-7-6-11(9-14(13)18-19)15(20)17-10-12-5-4-8-22-12/h4-9H,3,10H2,1-2H3,(H,17,20)

InChI Key

FYMRIJBUGZHXRP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC

Origin of Product

United States

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